molecular formula C10H10ClN3O B12096097 6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide

6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide

Cat. No.: B12096097
M. Wt: 223.66 g/mol
InChI Key: RJEUNLLXJOORBC-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 4-position The cyclopent-3-en-1-yl group is attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as malononitrile and formamidine.

    Amidation: The carboxamide group is introduced by reacting the chlorinated pyrimidine with cyclopent-3-en-1-ylamine under suitable conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the cyclopent-3-en-1-yl group allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study the interactions with various biomolecules.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex chemical entities for industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    6-chloro-N-(cyclopent-3-en-1-yl)pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-chloro-N-(cyclopent-3-en-1-yl)pyrazine-4-carboxamide: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

Uniqueness

6-chloro-N-(cyclopent-3-en-1-yl)pyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

6-chloro-N-cyclopent-3-en-1-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C10H10ClN3O/c11-9-5-8(12-6-13-9)10(15)14-7-3-1-2-4-7/h1-2,5-7H,3-4H2,(H,14,15)

InChI Key

RJEUNLLXJOORBC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1NC(=O)C2=CC(=NC=N2)Cl

Origin of Product

United States

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